molecular formula C8H3F7 B1411596 3,5-Difluoro-2-(trifluoromethyl)benzodifluoride CAS No. 1803872-08-3

3,5-Difluoro-2-(trifluoromethyl)benzodifluoride

Cat. No.: B1411596
CAS No.: 1803872-08-3
M. Wt: 232.1 g/mol
InChI Key: ZOPQIKPMBSVCEW-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-(trifluoromethyl)benzodifluoride is an organofluorine compound characterized by the presence of multiple fluorine atoms. This compound is of significant interest due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atoms. These properties make it valuable in various scientific and industrial applications, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a precursor compound such as pentafluoropyridine reacts with a nucleophile like sodium azide . This reaction can be carried out under mild conditions, often at room temperature, and in the presence of a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow reactions, which allow for better control over reaction conditions and higher yields. The use of advanced fluorinating agents and catalysts can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2-(trifluoromethyl)benzodifluoride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium fluoride.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Coupling: Palladium catalysts, boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated aromatic compounds, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

3,5-Difluoro-2-(trifluoromethyl)benzodifluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2-(trifluoromethyl)benzodifluoride is primarily influenced by the electron-withdrawing effects of the fluorine atoms. These effects can alter the reactivity of the compound, making it more or less susceptible to certain chemical reactions. The molecular targets and pathways involved depend on the specific application, such as binding to biological receptors in medicinal chemistry or participating in catalytic cycles in industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoro-2-(trifluoromethyl)benzodifluoride is unique due to the combination of multiple fluorine atoms and a trifluoromethyl group, which impart distinct electronic and steric properties

Properties

IUPAC Name

1-(difluoromethyl)-3,5-difluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F7/c9-3-1-4(7(11)12)6(5(10)2-3)8(13,14)15/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPQIKPMBSVCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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